molecular formula C18H19N3O4S3 B1241901 N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide

Cat. No. B1241901
M. Wt: 437.6 g/mol
InChI Key: DFPRYLMPIDXCHP-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : Compounds structurally related to N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide have been synthesized and evaluated for their antimicrobial properties. These compounds showed considerable antibacterial activity (Patel & Agravat, 2009).

Quantum Structure-Activity Relationship Studies

  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives of benzothiazoles, including compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide, to understand their molecular properties and potential activities (Al-Masoudi, Salih, & Al-Soud, 2011).

Antitumor Activity

  • Antitumor Effectiveness : Some derivatives have shown significant antitumor effects, indicating their potential in cancer research and therapy (Ostapiuk, Frolov, & Matiychuk, 2017).

Dual Action in Antidepressant Drugs

  • Potential in Antidepressant Drugs : Certain benzothiophene derivatives with specific substitutions have been evaluated for their affinity to 5-HT1A receptors and serotonin reuptake inhibition, suggesting their potential as dual-action antidepressants (Orus et al., 2002).

Corrosion Inhibition

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion in acidic environments, demonstrating their potential as corrosion inhibitors (Hu et al., 2016).

Antimicrobial and Antihelmintic Agents

  • Development as Antimicrobial Agents : Research has also focused on synthesizing and evaluating benzothiazole derivatives as antimicrobial and antihelmintic agents, indicating their potential in treating infections and parasitic infestations (Sarkar, Dwivedi, & Chauhan, 2013).

properties

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide

Molecular Formula

C18H19N3O4S3

Molecular Weight

437.6 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H19N3O4S3/c1-25-13-4-5-14-15(11-13)27-18(19-14)20-17(22)12-6-8-21(9-7-12)28(23,24)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3,(H,19,20,22)

InChI Key

DFPRYLMPIDXCHP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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